molecular formula C20H26N2OS B5101830 1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine

1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine

Cat. No. B5101830
M. Wt: 342.5 g/mol
InChI Key: UBFWGFKSROPISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine, commonly known as PET, is a synthetic compound that belongs to the class of piperazine derivatives. PET is a psychoactive drug that has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of PET is not fully understood. PET is believed to act as a serotonin and dopamine receptor agonist, as well as a reuptake inhibitor of these neurotransmitters. PET has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
PET has been shown to have anxiolytic and antidepressant effects in animal models. PET has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. PET has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

PET has several advantages for lab experiments. PET is a relatively stable compound that can be easily synthesized in large quantities. PET has also been shown to have low toxicity in animal models. However, PET has several limitations for lab experiments. PET is a psychoactive drug that can affect the behavior of animals, which can complicate the interpretation of experimental results. PET is also a relatively new compound, and its long-term effects on the brain and body are not fully understood.

Future Directions

PET has several potential future directions for scientific research. PET could be further studied for its potential therapeutic applications in various neurological and psychiatric disorders. PET could also be studied for its potential use in the treatment of drug addiction and withdrawal symptoms. PET could also be used as a tool for studying the role of serotonin, dopamine, and GABA-A receptors in the regulation of mood and behavior. Further research is needed to fully understand the mechanism of action and long-term effects of PET.

Synthesis Methods

PET can be synthesized by the reaction of 1-(2-phenylethyl)piperazine with 5-propyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields PET as a white crystalline powder with a melting point of 142-144°C.

Scientific Research Applications

PET has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. PET has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. PET has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

[4-(2-phenylethyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-2-6-19-15-18(16-24-19)20(23)22-13-11-21(12-14-22)10-9-17-7-4-3-5-8-17/h3-5,7-8,15-16H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFWGFKSROPISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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